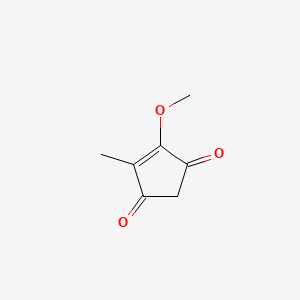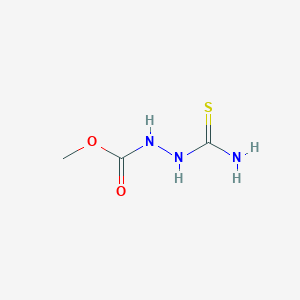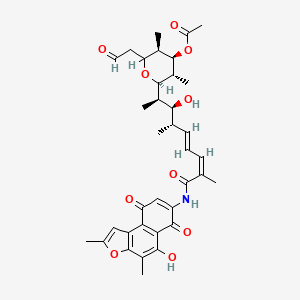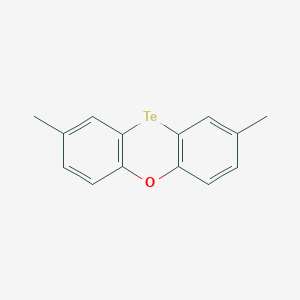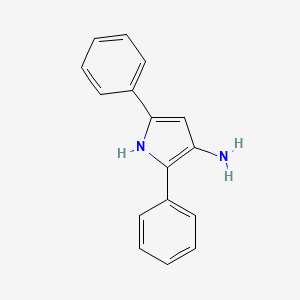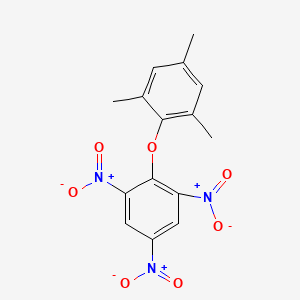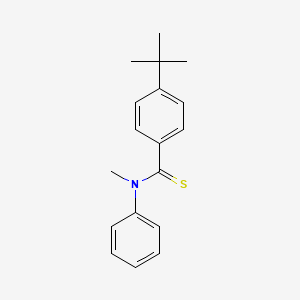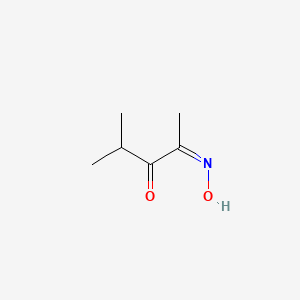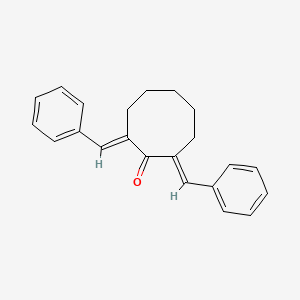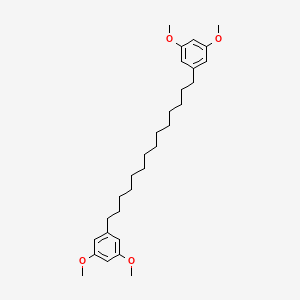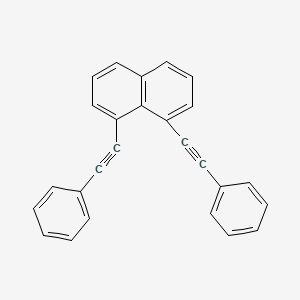![molecular formula C13H17F2NO2 B14717949 Ethyl 4-[bis(2-fluoroethyl)amino]benzoate CAS No. 13452-71-6](/img/structure/B14717949.png)
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate: is an organic compound with the molecular formula C13H17F2NO2. It consists of 17 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 fluorine atoms . This compound is known for its unique structure, which includes a benzoate group and a bis(2-fluoroethyl)amino group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[bis(2-fluoroethyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and 2-fluoroethylamine.
Reaction: The 4-aminobenzoic acid is reacted with 2-fluoroethylamine in the presence of a suitable catalyst to form the intermediate compound.
Esterification: The intermediate compound is then esterified with ethanol in the presence of an acid catalyst to form this compound.
The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial production also involves purification steps such as distillation and crystallization to remove impurities.
化学反応の分析
Types of Reactions
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines.
科学的研究の応用
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-[bis(2-fluoroethyl)amino]benzoate involves its interaction with specific molecular targets. The bis(2-fluoroethyl)amino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Ethyl 4-[bis(2-fluoroethyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the bis(2-fluoroethyl)amino group, leading to different chemical properties.
Ethyl 4-[bis(2-chloroethyl)amino]benzoate: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.
Ethyl 4-[bis(2-bromoethyl)amino]benzoate: Contains bromine atoms, which also affect its chemical behavior.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties.
特性
CAS番号 |
13452-71-6 |
|---|---|
分子式 |
C13H17F2NO2 |
分子量 |
257.28 g/mol |
IUPAC名 |
ethyl 4-[bis(2-fluoroethyl)amino]benzoate |
InChI |
InChI=1S/C13H17F2NO2/c1-2-18-13(17)11-3-5-12(6-4-11)16(9-7-14)10-8-15/h3-6H,2,7-10H2,1H3 |
InChIキー |
YYQWFQQDHJWAAM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCF)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


